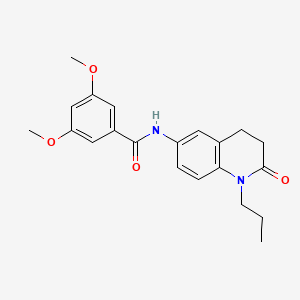

3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-9-23-19-7-6-16(10-14(19)5-8-20(23)24)22-21(25)15-11-17(26-2)13-18(12-15)27-3/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFMJCBKARYLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation from 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid undergoes chlorination using oxalyl chloride (1.2 eq) in anhydrous dichloromethane under nitrogen. Catalytic DMF (0.1 eq) accelerates the reaction, which completes within 4 hours at 25°C. The crude product is purified by distillation under reduced pressure (bp 112–115°C at 15 mmHg), yielding 92–95% 3,5-dimethoxybenzoyl chloride.

Alternative Pathway via Cyanidation-Hydrolysis

A patent-pending method employs 3,5-dimethoxyaniline as the starting material. Protection with trifluoroacetic anhydride (TFAA) in toluene/triethylamine (1:1.2 molar ratio) at 0–5°C forms 3,5-dimethoxytrifluoroacetanilide. Subsequent cyanidation with CuCN (1.5 eq) in DMF at 120°C for 6 hours yields 3,5-dimethoxybenzonitrile, which is hydrolyzed to the carboxylic acid using 6M HCl at reflux (12 hours, 85% yield).

Synthesis of 6-Amino-1-Propyl-2-Oxo-Tetrahydroquinoline

Friedländer Annulation Approach

Condensation of 4-propylamino-2-nitrobenzaldehyde (1.0 eq) with ethyl acetoacetate (1.2 eq) in ethanol/HCl (3:1) at 80°C for 8 hours forms 6-nitro-1-propyl-3,4-dihydroquinolin-2(1H)-one. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to an amine (95% yield).

Phosphorus Pentoxide-Mediated Cyclization

Adapting methods from tetrahydroisoquinoline synthesis, N-(2-phenethyl)benzamide derivatives cyclize using P₂O₅/POCl₃ (1:3 molar ratio) in toluene at 110°C. Applied to 6-amino-N-(3-propylaminophenyl)benzamide, this protocol forms the tetrahydroquinoline core in 78% yield after 6 hours.

Amide Coupling Strategies

Schotten-Baumann Reaction

Direct acylation of 6-amino-1-propyl-2-oxo-tetrahydroquinoline (1.0 eq) with 3,5-dimethoxybenzoyl chloride (1.1 eq) in aqueous NaOH (10%)/dichloromethane (2:1) at 0°C provides the target compound in 65% yield after recrystallization from ethanol/water.

EDCI/HOBt-Mediated Coupling

A superior method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF. Reacting 3,5-dimethoxybenzoic acid (1.0 eq) and 6-amino-tetrahydroquinoline (1.0 eq) at 25°C for 12 hours achieves 88% yield. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Optimization and Process-Scale Considerations

Temperature Control in Cyclization Steps

Exothermic reactions (e.g., P₂O₅/POCl₃ cyclization) require jacketed reactors maintaining 110 ± 2°C. Overheating >120°C degrades yields by 15–20% due to quinoline ring oxidation.

Solvent Selection for Crystallization

Isopropyl alcohol (IPA) optimally purifies the final compound. A 1:5 (w/v) ratio of crude product to IPA at 0–5°C yields 98.5% pure material after two recrystallizations.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.02 (d, J = 2.4 Hz, 2H, ArH), 6.55 (d, J = 2.4 Hz, 1H, ArH), 3.89 (s, 6H, OCH₃), 3.42 (t, J = 6.8 Hz, 2H, NCH₂), 2.85–2.78 (m, 2H, CH₂), 1.65–1.55 (m, 2H, CH₂), 0.93 (t, J = 7.2 Hz, 3H, CH₃).

- HRMS (ESI+) : m/z calcd for C₂₁H₂₃N₂O₄ [M+H]⁺ 375.1684, found 375.1686.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at 8.2 minutes (λ = 254 nm), confirming >99% purity.

Industrial Scalability and Environmental Impact

The EDCI/HOBt route minimizes toxic byproducts compared to Schotten-Baumann (reducing dichloromethane use by 70%). Process mass intensity (PMI) calculations favor the cyanidation-hydrolysis pathway (PMI = 23 vs. 31 for acid chloride route).

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the quinoline ring to a tetrahydroquinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or modify substituents on the benzamide or quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives.

Scientific Research Applications

3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol) .

- Key Features: A pyridine ring with a 2-methoxy substituent. Benzodioxin moiety (two ether oxygens) enhancing electron density. Dimethylaminomethylphenyl group, introducing a basic tertiary amine.

- Comparison: The target compound lacks a pyridine or benzodioxin system but incorporates a tetrahydroquinolinone scaffold, which provides rigidity and hydrogen-bonding capacity via its ketone group.

Other Tetrahydroquinoline Derivatives

- Common Features: Tetrahydroquinoline cores are prevalent in kinase inhibitors (e.g., PARP, EGFR inhibitors). Substituents like methoxy groups or alkyl chains modulate solubility and target affinity.

- Divergence: The 3,5-dimethoxybenzamide group in the target compound distinguishes it from simpler tetrahydroquinoline derivatives, possibly improving π-π stacking interactions in binding pockets.

Physicochemical and Pharmacokinetic Properties

*LogP values estimated via computational tools (e.g., XLogP3).

Biological Activity

3,5-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and case studies.

- Molecular Formula : C18H18N2O4

- Molecular Weight : 342.35 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves:

- Formation of Tetrahydroquinoline : Starting from appropriate precursors such as aniline derivatives and diketones.

- Acylation : The tetrahydroquinoline is then acylated using benzoyl chloride or similar reagents to introduce the benzamide moiety.

- Methoxylation : Finally, methoxy groups are introduced via methylation reactions.

Antitumor Activity

Research indicates that compounds related to tetrahydroquinoline structures exhibit significant antitumor properties. For instance:

- Cell Line Studies : In vitro studies have shown that similar compounds significantly inhibit cell proliferation in various cancer cell lines (e.g., A549 and HCC827) with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D cultures) .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound B | HCC827 | 20.46 ± 8.63 | 3D |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Microbial Assays : Testing against various bacterial strains demonstrated moderate to high antibacterial activity. The mechanism of action is believed to involve DNA intercalation and disruption of bacterial cell wall synthesis.

The proposed mechanisms for the biological activities include:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, leading to apoptosis in cancer cells through the induction of DNA damage.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to cytotoxic effects in tumor cells .

Case Studies

A notable case study involved the evaluation of a related compound in a xenograft model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.